6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Description
The compound 6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione (hereafter referred to as the target compound) features a fused furo[2,3-d]pyrimidine-2,4-dione core. Key structural attributes include:
- Substituents: A 2,4-dimethylphenylamino group at position 6, a 3-methoxyphenyl group at position 5, and methyl groups at positions 1 and 2.
- Core Heterocycle: The furopyrimidine-dione system distinguishes it from other pyrimidine derivatives due to the oxygen-containing furan ring fused to the pyrimidine moiety.
Properties
IUPAC Name |
6-(2,4-dimethylanilino)-5-(3-methoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-9-10-17(14(2)11-13)24-20-18(15-7-6-8-16(12-15)29-5)19-21(27)25(3)23(28)26(4)22(19)30-20/h6-12,24H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTALNJPVYBTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
The compound features a furo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity. Notably:
- In Vitro Studies : The compound has been tested against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against leukemia cell lines with a selectivity ratio indicating preferential toxicity towards cancerous cells compared to normal cells .
- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Mechanistic studies reveal that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic proteins like Bcl-2. This leads to increased caspase activity and subsequent apoptosis in treated cells .
Case Studies
- Study on Leukemia Cells : A specific study evaluated the compound's effects on HL60 leukemia cells. Results indicated that treatment with the compound resulted in a significant increase in early and late apoptosis markers. The necrosis percentage also increased notably after treatment, suggesting a robust anticancer effect .
- Broad Spectrum Activity : Another study assessed the compound against multiple cancer types, revealing a broad spectrum of activity with effective inhibition across various cell lines. The compound exhibited median growth inhibition (GI50) values indicating potent anticancer properties .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other known anticancer agents was conducted:
| Compound Name | Target Cancer Type | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Leukemia | 5.0 | Apoptosis induction |
| Compound B | Solid Tumors | 10.0 | Cell cycle arrest |
| Test Compound | Various | 6.15 | Apoptosis induction; PI3K pathway modulation |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences and similarities between the target compound and related pyrimidine derivatives:
Structural and Functional Insights
Core Heterocycle Variations
- Furopyrimidine vs. Pyridopyrimidine : The target compound’s furan ring introduces distinct electronic and steric properties compared to nitrogen-containing pyrido cores (e.g., ). The oxygen atom in the furan may enhance solubility but reduce aromatic π-stacking capacity .
- Pyrrolo/Thieno Derivatives: Pyrrolo and thieno analogs (e.g., ) replace the furan with nitrogen or sulfur-containing rings, altering reactivity and binding affinity. For example, thieno derivatives are often explored for antiviral activity .
Substituent Effects
- Methoxy vs. Halogen Groups : The 3-methoxyphenyl group in the target compound likely improves solubility compared to chloro or fluoro substituents (e.g., ). However, halogenated analogs may exhibit stronger hydrophobic interactions with target proteins .
- Amino Group Modifications: The 2,4-dimethylphenylamino group at position 6 contrasts with simpler alkyl or aryl substituents in analogs. Bulky aromatic amines can enhance selectivity but may limit bioavailability .
Inferred Pharmacological Potential
While direct data are lacking, the following inferences can be made:
- CNS Applications : Fluorinated and benzyl-substituted pyrimidines (e.g., ) are often designed as CNS drugs, but the target compound’s furan core may limit blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
